5-bromo-3-methoxy-1-methyl-1H-pyrazole
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Overview
Description
5-Bromo-3-methoxy-1-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with bromine, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-methoxy-1-methyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of 3-methoxy-1-methyl-1H-pyrazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methoxy-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, or the pyrazole ring can be reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Sonogashira coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-3-methoxy-1-methyl-1H-pyrazole, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-3-methoxy-1-methyl-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds .
Biology
In biological research, this compound can be used to study the effects of pyrazole derivatives on biological systems. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways .
Medicine
In medicinal chemistry, this compound and its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its potential therapeutic applications .
Industry
In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers or dyes. Its unique structure allows for the development of materials with tailored functionalities .
Mechanism of Action
The mechanism of action of 5-bromo-3-methoxy-1-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1-methyl-1H-pyrazole
- 5-Bromo-3-methyl-1H-pyrazole
- 3-Methoxy-1-methyl-1H-pyrazole
Uniqueness
5-Bromo-3-methoxy-1-methyl-1H-pyrazole is unique due to the presence of both bromine and methoxy substituents on the pyrazole ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Properties
CAS No. |
1849235-04-6 |
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Molecular Formula |
C5H7BrN2O |
Molecular Weight |
191.03 g/mol |
IUPAC Name |
5-bromo-3-methoxy-1-methylpyrazole |
InChI |
InChI=1S/C5H7BrN2O/c1-8-4(6)3-5(7-8)9-2/h3H,1-2H3 |
InChI Key |
OWRBGKHPDUYOPK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)OC)Br |
Purity |
95 |
Origin of Product |
United States |
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